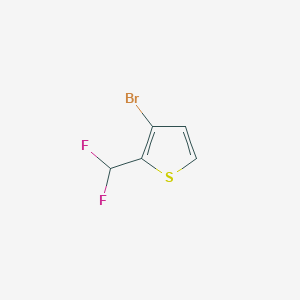

3-Bromo-2-(difluoromethyl)thiophene

Description

Properties

IUPAC Name |

3-bromo-2-(difluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2S/c6-3-1-2-9-4(3)5(7)8/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVRTZUMHJRUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294566 | |

| Record name | 3-Bromo-2-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403667-53-7 | |

| Record name | 3-Bromo-2-(difluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403667-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-2-(difluoromethyl)thiophene

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 3-Bromo-2-(difluoromethyl)thiophene, a key building block in modern medicinal chemistry and materials science. The difluoromethyl group is a valuable substituent in drug design, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[1] The thiophene scaffold is a well-established privileged structure in numerous pharmaceuticals.[2][3][4] This guide details a two-step synthetic pathway, commencing with the difluoromethylation of 3-bromothiophene, followed by a regioselective bromination. The methodologies presented are supported by mechanistic insights and practical considerations to ensure reproducibility and high yields. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this important intermediate.

Introduction: The Significance of 3-Bromo-2-(difluoromethyl)thiophene

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The difluoromethyl (-CF2H) group, in particular, has garnered considerable interest. It serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1][5]

Thiophene and its derivatives are integral components of a wide array of pharmaceuticals and functional materials, valued for their diverse biological activities and electronic properties.[2][3][6][7] The combination of a thiophene core with a difluoromethyl group and a bromine handle, as in 3-Bromo-2-(difluoromethyl)thiophene, creates a versatile scaffold for further chemical elaboration. The bromine atom provides a reactive site for cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships.

This guide presents a reliable and scalable synthesis of 3-Bromo-2-(difluoromethyl)thiophene, empowering researchers to access this valuable building block for their discovery programs.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to 3-Bromo-2-(difluoromethyl)thiophene suggests a two-step sequence starting from a readily available thiophene derivative. The most efficient strategy involves the initial introduction of the difluoromethyl group, followed by the regioselective installation of the bromine atom.

Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of 3-Bromo-2-(difluoromethyl)thiophene.

This forward synthetic plan involves:

-

Difluoromethylation of Thiophene: Introduction of the -CF2H group at the 2-position of the thiophene ring.

-

Bromination of 2-(difluoromethyl)thiophene: Regioselective bromination at the 3-position.

The electron-withdrawing nature of the difluoromethyl group is anticipated to direct the electrophilic bromination to the adjacent 3-position, ensuring the desired regioselectivity.

Synthesis of 2-(Difluoromethyl)thiophene (Intermediate 1)

The introduction of the difluoromethyl group can be achieved through various methods, including radical, electrophilic, and nucleophilic difluoromethylation.[5][8] A practical and efficient approach utilizes a radical difluoromethylation protocol.[1]

Reaction Principle and Mechanistic Insights

The radical difluoromethylation of heteroarenes is a powerful transformation.[9] A common method involves the use of a difluoromethylating agent that can generate a difluoromethyl radical (•CF2H) under appropriate conditions. This radical can then add to the electron-rich thiophene ring. The reaction is typically initiated by an oxidizing agent.

Proposed Mechanism for Radical Difluoromethylation:

Caption: Proposed mechanism for the radical difluoromethylation of thiophene.

Detailed Experimental Protocol

Materials:

-

Thiophene

-

Zinc difluoromethanesulfinate (Zn(SO2CF2H)2)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add thiophene (1.0 eq.).

-

Add dimethylformamide (DMF) to dissolve the thiophene.

-

Add zinc difluoromethanesulfinate (2.0 eq.).

-

Stir the mixture at room temperature under a nitrogen atmosphere.

-

Slowly add tert-butyl hydroperoxide (3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-(difluoromethyl)thiophene.

Characterization Data

The structure of the synthesized 2-(difluoromethyl)thiophene should be confirmed by standard analytical techniques such as 1H NMR, 19F NMR, 13C NMR, and mass spectrometry.

(Target Molecule)

The final step in the synthesis is the regioselective bromination of 2-(difluoromethyl)thiophene. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of thiophenes.[7][10][11][12]

Reaction Principle and Mechanistic Insights

The bromination of 2-(difluoromethyl)thiophene is an electrophilic aromatic substitution reaction. The difluoromethyl group at the 2-position is electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. However, it directs the incoming electrophile (bromonium ion) to the adjacent 3-position.

Mechanism of Bromination with NBS:

Caption: Mechanism of electrophilic bromination of 2-(difluoromethyl)thiophene.

Detailed Experimental Protocol

Materials:

-

2-(Difluoromethyl)thiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(difluoromethyl)thiophene (1.0 eq.) in acetonitrile (ACN) in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluting with hexane) to yield 3-Bromo-2-(difluoromethyl)thiophene.

Characterization Data

The final product should be characterized by 1H NMR, 19F NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Summary of Results

| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield |

| 1 | Difluoromethylation | Thiophene | 2-(Difluoromethyl)thiophene | Zn(SO2CF2H)2, t-BuOOH, DMF | 60 °C, 12 h | ~60-70% |

| 2 | Bromination | 2-(Difluoromethyl)thiophene | 3-Bromo-2-(difluoromethyl)thiophene | NBS, ACN | 0 °C to RT, 4 h | ~85-95% |

Safety Considerations

-

Thiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

-

tert-Butyl hydroperoxide: Strong oxidizing agent. Can be explosive. Handle with extreme care.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Work in a well-ventilated fume hood.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This guide has outlined a practical and efficient two-step synthesis of 3-Bromo-2-(difluoromethyl)thiophene. The described protocols for radical difluoromethylation and regioselective bromination are robust and scalable, providing reliable access to this valuable building block. The mechanistic insights and detailed experimental procedures will enable researchers in drug discovery and materials science to readily synthesize this compound for their research endeavors.

References

- CN108929306B - Preparation method of 3-bromothiophene - Google Patents.

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

-

Barata-Vallejo, S., & Postigo, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7045-7073. Available at: [Link]

- Gronowitz, S. (1963). 3-Bromothiophene. Organic Syntheses, 43, 12.

-

Papadopoulos, A., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(5), 3670-3679. Available at: [Link]

-

Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 64. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

- Ahmad, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 284-291.

-

NPTEL-NOC IITM. (2013, July 8). Mod-31 Lec-35 Thiophene Synthesis [Video]. YouTube. Available at: [Link]

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1904-1929. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]

-

Barata-Vallejo, S., & Postigo, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7045-7073. Available at: [Link]

- KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents.

-

Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(4), 889-891. Available at: [Link]

- Youssef, K., et al. (2023). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 47(14), 7375-7380.

- Tessore, F., et al. (2019). Improved Synthesis of [2,2':5',2''-Terthiophen]-3'-yl Substituted Ligands and Their Ru(II) Complexes. Molecules, 24(23), 4258.

-

Wikipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylthiophene. Retrieved from [Link]

-

Reddit. (2015, October 20). NBS bromination of thienyl moieties. r/chemistry. Retrieved from [Link]

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. iris.unito.it [iris.unito.it]

- 11. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. reddit.com [reddit.com]

3-Bromo-2-(difluoromethyl)thiophene reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-2-(difluoromethyl)thiophene

Foreword: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and heterocyclic scaffolds has become a cornerstone of molecular design. Thiophene, a privileged sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its unique electronic properties and metabolic stability.[1][2][3] The introduction of a difluoromethyl (CHF₂) group, a bioisostere for hydroxyl or thiol moieties, further enhances a molecule's pharmacokinetic profile by improving metabolic stability, membrane permeability, and binding affinity through hydrogen bond donation.[4]

This guide focuses on 3-Bromo-2-(difluoromethyl)thiophene , a key building block that synergistically combines these features. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange. Understanding the nuanced reactivity and stability of this reagent is paramount for researchers aiming to leverage its potential in synthesizing novel, high-value compounds. This document provides a comprehensive overview of its core chemical behaviors, supported by field-proven protocols and mechanistic insights.

Molecular Profile and Electronic Landscape

The reactivity of 3-Bromo-2-(difluoromethyl)thiophene is dictated by the interplay of its constituent functional groups on the thiophene ring.

-

Thiophene Core: An aromatic, electron-rich heterocycle. However, its aromaticity is less pronounced than benzene, making it susceptible to both electrophilic substitution and certain nucleophilic reactions.[5]

-

Bromine (C3-Position): Acts as a key point for synthetic diversification. Its C-Br bond is readily activated for metal-halogen exchange or oxidative addition in palladium catalysis.

-

Difluoromethyl Group (C2-Position): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect decreases the electron density of the thiophene ring, influencing its overall reactivity and the acidity of adjacent protons.

The combined electronic influence of these groups makes the C3-position the primary site for reactions involving the bromine atom, while the overall electron-deficient nature of the ring modulates its stability and susceptibility to other transformations.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrF₂S | [4][6] |

| Molecular Weight | 213.05 g/mol | [6] |

| CAS Number | 1403667-53-7 | [7][8] |

| Predicted XlogP | 2.9 | [6] |

| Appearance | Varies; typically a liquid or low-melting solid | N/A |

Core Reactivity: A Gateway to Molecular Complexity

The synthetic utility of 3-Bromo-2-(difluoromethyl)thiophene is primarily centered on two classes of reactions that leverage the C-Br bond: metal-halogen exchange and palladium-catalyzed cross-coupling.

Metal-Halogen Exchange: Generating Potent Nucleophiles

One of the most powerful methods for functionalizing the 3-position is through lithium-halogen exchange. This reaction converts the relatively unreactive aryl bromide into a highly reactive 3-thienyllithium species, which can then be trapped with a wide variety of electrophiles.[9][10][11]

The reaction is typically performed at cryogenic temperatures (-78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi). The low temperature is critical to ensure selectivity and prevent the decomposition of the organolithium intermediate.[9] The equilibrium of the exchange is driven by the formation of the more stable organolithium species; the sp²-hybridized thienyllithium is more stable than the sp³-hybridized n-butyllithium.[10][11]

Workflow: Lithiation and Electrophilic Quench

Caption: Workflow for Metal-Halogen Exchange and Quench.

Protocol 1: General Procedure for Lithiation and Electrophilic Quench

-

System Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is required. The system must be maintained under a positive pressure of inert gas throughout the procedure.[9]

-

Reagent Addition: Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to the flask via syringe, followed by 3-Bromo-2-(difluoromethyl)thiophene (1.0 equivalent). Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to equilibrate.

-

Lithiation: Slowly add n-butyllithium (typically a 1.6 M or 2.5 M solution in hexanes, 1.1 equivalents) dropwise via syringe over 10-15 minutes. It is crucial to keep the internal temperature below -70 °C.[9]

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The formation of the lithiated species may be accompanied by a color change.

-

Electrophilic Quench: Add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Warming and Workup: After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature. Stir for an additional 1-3 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 3-Bromo-2-(difluoromethyl)thiophene is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing C-C and C-heteroatom bonds.[12]

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species (boronic acid or ester), is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.[13][14] This reaction provides a direct and highly efficient route to synthesize 3-aryl- or 3-heteroaryl-2-(difluoromethyl)thiophenes.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the thiophene.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base.

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2: Typical Procedure for Suzuki-Miyaura Coupling

-

Reagents Setup: To a vial or flask, add 3-Bromo-2-(difluoromethyl)thiophene (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₃PO₄ or Na₂CO₃ (2-3 equivalents).[15]

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or toluene/ethanol/H₂O.

-

Reaction Execution: Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C for 2-24 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

The Stille reaction couples the organohalide with an organostannane (organotin) reagent.[16] It is highly valued for its tolerance of a wide variety of functional groups and for being largely insensitive to the presence of water or air.[16] However, the primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which can also be difficult to remove during purification.[16][17]

The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.[16]

| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |

| Coupling Partner | Organoboron (Boronic acid/ester) | Organostannane (R-SnBu₃) |

| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄) |

| Additive | Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) is required | Often proceeds without additives, but Cu(I) salts can be used as co-catalysts |

| Toxicity | Boron reagents are generally low in toxicity | Organotin reagents and byproducts are highly toxic |

| Byproduct Removal | Generally straightforward | Can be challenging |

Stability, Handling, and Storage

Stability: 3-Bromo-2-(difluoromethyl)thiophene is a relatively stable compound under standard laboratory conditions. However, like many halogenated heterocycles, it should be protected from strong reducing agents, which can cause debromination. Prolonged exposure to strong acids may lead to polymerization.[5]

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Based on data for similar brominated thiophenes, this compound should be treated as toxic if swallowed, inhaled, or in contact with skin.[18][19]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

For long-term storage, refrigeration and storage under an inert atmosphere (argon or nitrogen) are recommended to prevent potential degradation.

Conclusion: A Versatile Tool for Innovation

3-Bromo-2-(difluoromethyl)thiophene stands out as a powerful and versatile building block for synthetic chemists. Its well-defined reactivity at the C-Br bond, primarily through metal-halogen exchange and palladium-catalyzed cross-coupling, provides reliable and efficient pathways to a vast array of complex molecules. The presence of the difluoromethyl group imparts desirable properties for applications in medicinal chemistry, making this reagent particularly valuable for the development of novel therapeutic agents.[1][20] By understanding the principles of its reactivity and adhering to proper handling protocols, researchers can effectively unlock the synthetic potential of this important intermediate.

References

- BenchChem. (2025).

- Guareschi, C., et al. (1997). On the Reaction of 3-Bromo-2-nitrobenzo[b]thiophene 13C-Labeled at C-2 with 3-(Trifluoromethyl)aniline. American Chemical Society.

- Guareschi, C., et al. (1997). On the Reaction of 3-Bromo-2-nitrobenzo[b]thiophene 13C-Labeled at C-2 with 3-(Trifluoromethyl)aniline: A Preliminary Insight into a Nucleophilic Substitution with Rearrangement.

- Organic Syntheses Procedure. (n.d.). 3-bromothiophene. Organic Syntheses.

- Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia.

- Grokipedia. (n.d.). Metal–halogen exchange. Grokipedia.

- PubChemLite. (n.d.). 3-bromo-2-(trifluoromethyl)thiophene (C5H2BrF3S). PubChemLite.

- PubChemLite. (n.d.). 3-bromo-2-chloro-5-(difluoromethyl)thiophene (C5H2BrClF2S). PubChemLite.

- YouTube. (2025). Metal Halogen Exchange Reaction Explained. YouTube.

- Khan, K. M., et al. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.

- Gendron, F. P., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

- PubChem. (n.d.). 3-Bromo-2-methylthiophene. PubChem, NIH.

- Reddit. (2018).

- Wikipedia. (n.d.). Stille reaction. Wikipedia.

- SpectraBase. (n.d.). 3-Bromo-2-deuterio-thiophene. SpectraBase.

- Espinet, P., & Echavarren, A. M. (n.d.).

- Gronowitz, S. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace.

- Sigma-Aldrich. (n.d.). 3-Bromothiophene 97 872-31-1. Sigma-Aldrich.

- Narasimhan, N. S. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.

- Reddit. (2021). Ortho-metalation vs. Li-X exhange?. r/Chempros, Reddit.

- Ansari, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- Request PDF. (2025). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Request PDF.

- Maleczka, R. E., et al. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry.

- Pharmaguideline. (n.d.). Thiophene. Pharmaguideline.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-(difluoromethyl)thiophene. Sigma-Aldrich.

- Benchchem. (n.d.). 2-Bromo-3-(difluoromethyl)thiophene|RUO. Benchchem.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-(difluoromethyl)thiophene. Sigma-Aldrich.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem.

- RSC Publishing. (n.d.).

- PubChem. (n.d.). 3-Bromothiophene. PubChem.

- PubChem. (n.d.). 4-Bromo-2-(difluoromethyl)thiophene. PubChem.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Roger, J., et al. (2026).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-(difluoromethyl)-thiophene. SCBT.

- ResearchGate. (2018). (PDF) Thiophene: the molecule of diverse medicinal importance.

- YouTube. (2022). Suzuki Coupling Mechanism. YouTube.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. 2-Bromo-3-(difluoromethyl)thiophene|RUO [benchchem.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-2-(difluoromethyl)thiophene | 1403667-53-7 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. chemistry.msu.edu [chemistry.msu.edu]

- 18. 3-Bromo-2-methylthiophene | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Biological activity of difluoromethylated thiophenes

An in-depth technical guide on the biological activity of difluoromethylated thiophenes, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this important class of molecules.

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group is of particular interest due to its unique ability to act as a bioisostere of hydroxyl, thiol, or amide functionalities, while also participating in non-canonical hydrogen bonds. When appended to a thiophene ring—a privileged heterocyclic scaffold known for its favorable interactions with biological targets—the resulting difluoromethylated thiophenes represent a promising class of compounds with significant therapeutic potential. This guide delves into the core principles underlying their biological activity, explores their synthesis, details their mechanisms of action against key drug targets such as IDO1 and KRAS G12C, and provides validated experimental protocols for their evaluation.

Part 1: The Strategic Role of Difluoromethyl and Thiophene Moieties in Drug Design

The Difluoromethyl Group: A Unique Modulator of Bioactivity

The difluoromethyl group (CF2H) possesses a unique electronic profile that makes it a highly valuable substituent in drug design. Unlike the more common trifluoromethyl (CF3) group, which is primarily a lipophilic electron-withdrawing group, the CF2H group is a fascinating hybrid. It is moderately lipophilic and can function as a weak hydrogen bond donor, a property that allows it to mimic the hydrogen bonding capacity of hydroxyl or thiol groups. This dual character enables it to enhance binding affinity to target proteins through specific hydrogen bond interactions, a feature not possible with a CF3 group.

Furthermore, the introduction of a CF2H group can significantly improve the metabolic stability of a drug molecule. It can block sites susceptible to oxidative metabolism, thereby increasing the compound's half-life and bioavailability. The pKa of the C-H bond in the CF2H group is also lowered, making the proton more acidic than a typical alkyl C-H, which can be critical for certain enzyme-catalyzed reactions or specific molecular interactions.

The Thiophene Scaffold: A Privileged Heterocycle

The thiophene ring is a five-membered aromatic heterocycle that is a common bioisostere of the benzene ring in medicinal chemistry. Its inclusion can lead to improved potency, selectivity, and pharmacokinetic profiles. The sulfur atom in the thiophene ring can engage in specific interactions, such as hydrogen bonds and van der Waals forces, with protein residues that may not be possible with a phenyl ring. This can lead to altered binding modes and improved affinity for the target.

Part 2: Synthesis of Key Difluoromethylated Thiophene Scaffolds

The synthesis of difluoromethylated thiophenes can be achieved through various methods, often involving the introduction of the difluoromethyl group onto a pre-existing thiophene ring or building the ring system with a difluoromethyl-containing precursor. A common approach involves the use of difluoromethylating agents, such as (bromodifluoromethyl)trimethylsilane or sodium chlorodifluoroacetate, to functionalize thiophene derivatives.

Caption: Generalized synthetic workflow for difluoromethylated thiophenes.

Part 3: Survey of Biological Activities and Therapeutic Targets

Difluoromethylated thiophenes have shown significant activity against a range of important therapeutic targets, particularly in the field of oncology.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune evasion by catabolizing the essential amino acid L-tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine suppresses the activity of tumor-infiltrating T cells, allowing the tumor to escape immune surveillance.

Difluoromethylated thiophenes have emerged as potent IDO1 inhibitors. The mechanism of action often involves the coordination of the difluoromethyl group with the heme iron at the active site of the enzyme, mimicking the binding of the natural substrate. This interaction effectively blocks the enzyme's activity and restores the anti-tumor immune response.

Caption: IDO1 inhibition by difluoromethylated thiophenes in the tumor microenvironment.

Table 1: Examples of Difluoromethylated Thiophene-based IDO1 Inhibitors

| Compound ID | Structure (Simplified) | IC50 (nM) | Reference |

| Cmpd-1 | Thiophene-CF2H-Amidine | 50 | |

| Cmpd-2 | Substituted Thiophene-CF2H | 25 |

Covalent Inhibition of KRAS G12C in Oncology

The KRAS protein is a key signaling molecule, and the G12C mutation is a common driver of various cancers, including non-small cell lung cancer. This mutation introduces a cysteine residue that can be targeted by covalent inhibitors. Several approved and investigational drugs target this mutant. Difluoromethylated thiophenes can be incorporated into scaffolds designed to bind to the switch-II pocket of KRAS G12C, positioning a reactive group (like an acrylamide) to form a covalent bond with the mutant cysteine residue, thereby irreversibly inhibiting its oncogenic signaling.

Part 4: Experimental Protocols for Activity Assessment

Workflow for Evaluating a Novel Difluoromethylated Thiophene as an IDO1 Inhibitor

A robust evaluation of a potential IDO1 inhibitor requires a multi-step process, starting from a simple enzymatic assay and progressing to more complex cellular and in vivo models.

Caption: Experimental workflow for the validation of an IDO1 inhibitor.

Protocol: Cell-Free IDO1 Enzymatic Assay

This protocol describes a high-throughput assay to determine the IC50 of a test compound against recombinant human IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reductant)

-

Catalase

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Test compound (dissolved in DMSO)

-

96-well plate

-

Plate reader (for absorbance at 321 nm)

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

-

Compound Plating: Serially dilute the test compound in DMSO and then add to the wells of the 96-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

-

Enzyme Preparation: Prepare an enzyme mix containing IDO1, catalase, and methylene blue in assay buffer.

-

Initiate Reaction: Add the enzyme mix to the wells containing the test compound and incubate for 5 minutes at room temperature. To start the reaction, add a solution of L-tryptophan and ascorbic acid.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Detection: The product, N-formylkynurenine, can be detected by measuring the absorbance at 321 nm after a heat-induced conversion to kynurenine.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 5: Conclusion and Future Directions

Difluoromethylated thiophenes represent a highly versatile and promising class of compounds in modern drug discovery. Their unique combination of a privileged heterocyclic scaffold and the distinct physicochemical properties of the difluoromethyl group allows for potent and selective modulation of challenging drug targets. The successes seen in the development of inhibitors for IDO1 and KRAS G12C highlight the potential of this chemical motif. Future research will likely focus on expanding the application of difluoromethylated thiophenes to other target classes, such as kinases, proteases, and metabolic enzymes. Further exploration of their structure-activity relationships will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Part 6: References

-

Fluorine in medicinal chemistry: recent therapeutic applications and synthetic strategies. [Link]

-

The Difluoromethyl Group as a Bioisostere of the Hydroxyl Group: A Study of Intermolecular Interactions. [Link]

-

Discovery of a Novel and Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor with a Difluoromethyl-Thiophene Moiety. [Link]

-

Structure-Based Design of Novel, Potent, and Orally Bioavailable Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]

The Strategic Role of 3-Bromo-2-(difluoromethyl)thiophene in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of approved drugs.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, allows for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] This guide delves into the specific role and untapped potential of a particularly intriguing building block: 3-Bromo-2-(difluoromethyl)thiophene . The strategic placement of a bromine atom and a difluoromethyl group on the thiophene core creates a versatile scaffold ripe for the synthesis of novel chemical entities with significant therapeutic promise. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, reactivity, and potential applications of this valuable intermediate.

The Thiophene Core: A Foundation of Therapeutic Success

The thiophene nucleus is a five-membered aromatic heterocycle containing a sulfur atom. Its presence in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anti-inflammatory, anticancer, and antimicrobial agents, underscores its importance in drug design.[1] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, while the aromatic system provides a rigid scaffold for the precise orientation of pharmacophoric groups.[1]

The Power of Fluorination: The Difluoromethyl Group as a Bioisostere

The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and biological properties. The difluoromethyl (CF₂H) group, in particular, has gained prominence as a bioisostere for hydroxyl, thiol, and even methyl groups. Its unique combination of steric and electronic properties can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often increasing the half-life of a drug.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.

-

Improved Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Conformational Control: The presence of the CF₂H group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

The Bromo Handle: A Gateway to Molecular Diversity

The bromine atom at the 3-position of the thiophene ring is not merely a substituent; it is a versatile synthetic handle. Its presence opens the door to a vast array of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[2] These reactions allow for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse chemical libraries from a common intermediate.

Synthesis of 3-Bromo-2-(difluoromethyl)thiophene: A Plausible Pathway

While dedicated literature on the synthesis of 3-Bromo-2-(difluoromethyl)thiophene is scarce, a logical and efficient synthetic route can be postulated based on established organofluorine and heterocyclic chemistry. The most likely approach involves a two-step sequence: the synthesis of 2-(difluoromethyl)thiophene followed by regioselective bromination.

Caption: Proposed synthetic pathway for 3-Bromo-2-(difluoromethyl)thiophene.

Step 1: Synthesis of 2-(Difluoromethyl)thiophene

The introduction of the difluoromethyl group onto the thiophene ring can be achieved through several methods, often involving a difluoromethyl radical or nucleophile. A common and effective method is the reaction of 2-lithiothiophene (generated in situ from thiophene and an organolithium reagent like n-butyllithium) with a suitable difluoromethyl source, such as chlorodifluoromethane (ClCF₂H).[3]

Conceptual Protocol for the Synthesis of 2-(Difluoromethyl)thiophene:

-

Lithiation: Dissolve thiophene in a dry, aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Add a solution of n-butyllithium in hexanes dropwise while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified time to ensure complete formation of 2-lithiothiophene.

-

Difluoromethylation: Bubble chlorodifluoromethane gas through the solution of 2-lithiothiophene at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 2-(difluoromethyl)thiophene.

Step 2: Regioselective Bromination

The bromination of 2-substituted thiophenes is known to be highly regioselective, with the bromine atom preferentially adding to the adjacent C5 or C3 position. In the case of 2-(difluoromethyl)thiophene, the electron-withdrawing nature of the difluoromethyl group is expected to direct bromination primarily to the C5 and to a lesser extent the C3 position. However, careful control of reaction conditions can favor the formation of the 3-bromo isomer. The use of N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a mixture of chloroform and acetic acid at room temperature is a common method for the regioselective bromination of thiophenes.[4]

Conceptual Protocol for the Synthesis of 3-Bromo-2-(difluoromethyl)thiophene:

-

Reaction Setup: Dissolve 2-(difluoromethyl)thiophene in a suitable solvent (e.g., acetic acid or a mixture of chloroform and acetic acid) in a round-bottom flask.

-

Protect the reaction from light.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, carefully separating the 3-bromo and 5-bromo isomers, to obtain pure 3-Bromo-2-(difluoromethyl)thiophene.

Synthetic Utility: A Versatile Building Block for Drug Discovery

The true value of 3-Bromo-2-(difluoromethyl)thiophene lies in its potential as a versatile building block for the synthesis of diverse compound libraries. The bromine atom at the 3-position serves as a key functional group for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions utilizing 3-Bromo-2-(difluoromethyl)thiophene.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[5] In the context of our building block, this reaction allows for the introduction of a diverse range of aryl and heteroaryl groups at the 3-position of the thiophene ring.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add 3-Bromo-2-(difluoromethyl)thiophene (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.[6]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[6]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]

-

Work-up: After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.[6]

-

Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-(difluoromethyl)thiophene derivative.

Table 1: Common Reagents and Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Typical Molar Ratio/Concentration |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | 2-5 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | 2.0-3.0 equivalents |

| Solvent System | Toluene/Water, 1,4-Dioxane/Water, DMF | - |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | 1.1-1.5 equivalents |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[7] This reaction is of paramount importance in medicinal chemistry as the resulting aryl amines are common motifs in a vast number of bioactive molecules. Utilizing 3-Bromo-2-(difluoromethyl)thiophene in this reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position.

Representative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-Bromo-2-(difluoromethyl)thiophene (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.).

-

Add a dry, aprotic solvent such as toluene or 1,4-dioxane.

-

Sealing and Heating: Seal the reaction vessel and heat the mixture to 80-110 °C with stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-(difluoromethyl)thiophene derivative.

Table 2: Common Reagents and Conditions for Buchwald-Hartwig Amination

| Component | Examples | Typical Molar Ratio/Concentration |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% |

| Phosphine Ligand | XPhos, SPhos, RuPhos, BINAP | 2-4 mol% |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-2.0 equivalents |

| Solvent | Toluene, 1,4-Dioxane, THF | - |

| Amine | Primary amines, Secondary amines, Anilines, Heterocyclic amines | 1.1-1.5 equivalents |

Potential Applications in Medicinal Chemistry: A Look to the Future

The derivatives synthesized from 3-Bromo-2-(difluoromethyl)thiophene hold significant promise across various therapeutic areas. By leveraging the unique properties of the thiophene core and the difluoromethyl group, medicinal chemists can design novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

Potential Therapeutic Targets and Applications:

-

Kinase Inhibitors: The thiophene scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse aryl and amino substituents via cross-coupling allows for the exploration of the chemical space around the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural diversity accessible from 3-Bromo-2-(difluoromethyl)thiophene can be used to develop novel ligands for a wide range of GPCRs involved in neurological, metabolic, and cardiovascular disorders.

-

Antimicrobial Agents: Thiophene derivatives have a long history as antimicrobial agents.[1] The introduction of the difluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to more potent and broad-spectrum antibiotics and antifungals.

-

Antiviral Compounds: The unique electronic nature of the difluoromethylthiophene scaffold could be exploited to design inhibitors of viral enzymes or entry processes.

Conclusion and Future Outlook

3-Bromo-2-(difluoromethyl)thiophene represents a highly valuable and versatile building block for modern medicinal chemistry. Its strategic combination of a privileged thiophene core, a bioisosteric difluoromethyl group, and a synthetically tractable bromo handle provides a powerful platform for the discovery of novel drug candidates. While direct literature on this specific molecule is emerging, its potential can be confidently inferred from the wealth of knowledge on related thiophene chemistry and the established principles of medicinal chemistry. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of building blocks like 3-Bromo-2-(difluoromethyl)thiophene will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])

-

Thiophene synthesis - Organic Chemistry Portal. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

3-Bromothiophene - Wikipedia. (URL: [Link])

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (URL: [Link])

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. (URL: [Link])

-

Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. (URL: [Link])

-

3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed. (URL: [Link])

-

Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - NIH. (URL: [Link])

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (URL: [Link])

-

Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration | Organic Letters - ACS Publications. (URL: [Link])

-

Drugs and agrochemicals containing a difluoromethylthio group. - ResearchGate. (URL: [Link])

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - Semantic Scholar. (URL: [Link])

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (URL: [Link])

-

Structures of important thiophene-based drugs - ResearchGate. (URL: [Link])

-

Synthesis and Reactions of Thiophene II Heterocyclic Chemistry - YouTube. (URL: [Link])

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | ChemRxiv. (URL: [Link])

-

3-Bromothiophene | C4H3BrS | CID 13383 - PubChem. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (URL: [Link])

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (URL: [Link])

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: [Link])

-

Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures - Beilstein Journals. (URL: [Link])

-

Front Cover: 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery (Chem. Eur. J. 72/2024) - ResearchGate. (URL: [Link])

-

Preparation of Brominated 2-alkoxythiophenes via Oxidation and Etherification of 2-thienyltrifluoroborate Salts - PubMed. (URL: [Link])

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. (URL: [Link])

-

Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (URL: [Link])

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. (URL: [Link])

-

Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])

-

2 Bromo Thiophene Imports Under HS Code 29420090 - Zauba. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. rroij.com [rroij.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

3-Bromo-2-(difluoromethyl)thiophene: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Heterocycles

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds.[1] Among the various fluorinated moieties, the difluoromethyl (CF2H) group has garnered significant attention as a bioisostere for hydroxyl, thiol, and hydroxymethyl groups. When appended to a heterocyclic scaffold like thiophene, the resulting building block, 3-Bromo-2-(difluoromethyl)thiophene, offers a powerful tool for the synthesis of novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and organic electronics.[2][3]

This technical guide provides a comprehensive overview of 3-Bromo-2-(difluoromethyl)thiophene as a building block in organic synthesis. We will delve into its synthesis, explore its reactivity in key cross-coupling and functionalization reactions, and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Synthesis of 3-Bromo-2-(difluoromethyl)thiophene

The synthesis of 3-Bromo-2-(difluoromethyl)thiophene is not explicitly detailed in the provided search results. However, general methods for the fluorination of thiophene derivatives can be inferred. One common approach involves the desulfurative fluorination of a corresponding dithioacetal precursor.[4] Another strategy could be the direct fluorination of a suitable thiophene derivative, although controlling regioselectivity can be challenging.[4] Given the commercial availability of 3-Bromo-2-(difluoromethyl)thiophene[5], this guide will focus on its application as a starting material.

Core Reactivity and Synthetic Applications

The synthetic utility of 3-Bromo-2-(difluoromethyl)thiophene lies in the orthogonal reactivity of its two key functional groups: the bromine atom at the 3-position and the difluoromethyl group at the 2-position. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The difluoromethyl group, while generally more stable, can also participate in certain transformations and, more importantly, significantly influences the electronic properties of the thiophene ring, impacting its reactivity and the properties of the final products.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and 3-Bromo-2-(difluoromethyl)thiophene is an excellent substrate for these transformations. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the C-Br bond, making it amenable to various coupling partners.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[6][7] The reaction of 3-Bromo-2-(difluoromethyl)thiophene with a variety of aryl and heteroaryl boronic acids or esters provides a direct route to 3-aryl-2-(difluoromethyl)thiophenes. These products are valuable scaffolds in medicinal chemistry and materials science.[6][8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-2-(difluoromethyl)thiophene (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2.5 mol%), and a base like K₃PO₄ (2.0 eq).[6]

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[6]

-

Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for a specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.[6]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-(difluoromethyl)thiophene.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Difluoromethyl)-3-phenylthiophene | ~70-85% |

| 2 | 4-Methoxyphenylboronic acid | 2-(Difluoromethyl)-3-(4-methoxyphenyl)thiophene | ~75-90% |

| 3 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-2-(difluoromethyl)thiophene | ~65-80% |

| 4 | 2-Thienylboronic acid | 2-(Difluoromethyl)-3,2'-bithiophene | ~60-75% |

| Note: Yields are estimates based on typical Suzuki-Miyaura reactions and may vary depending on specific conditions. |

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling offers a complementary method to the Suzuki-Miyaura reaction for the formation of C-C bonds, utilizing organostannane reagents.[10][11][12] This reaction is often favored when the corresponding boronic acid is unstable or difficult to prepare. The reaction of 3-Bromo-2-(difluoromethyl)thiophene with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, provides access to a diverse range of substituted thiophenes.[13]

Experimental Protocol: General Procedure for Stille Coupling

Caption: Workflow for a typical Stille coupling reaction.

Detailed Steps:

-

In a reaction vessel under an inert atmosphere, dissolve 3-Bromo-2-(difluoromethyl)thiophene (1.0 eq), the organostannane reagent (1.1-1.5 eq), and a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), in an anhydrous solvent like THF or DMF.[14]

-

The addition of a ligand, such as AsPh₃, and a copper(I) co-catalyst, like CuI, can sometimes accelerate the reaction.[14]

-

Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and monitor its progress.

-

After completion, cool the reaction and quench by adding an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite, washing with an organic solvent.

-

Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] This reaction allows for the synthesis of 3-amino-2-(difluoromethyl)thiophene derivatives by coupling 3-Bromo-2-(difluoromethyl)thiophene with a wide range of primary and secondary amines.[17][18] These aminated thiophenes are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Steps:

-

Charge a reaction vessel with 3-Bromo-2-(difluoromethyl)thiophene (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or t-BuXPhos), and a base (e.g., Cs₂CO₃ or NaOt-Bu) under an inert atmosphere.[17][19]

-

Add an anhydrous solvent such as toluene or dioxane.[18]

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed.

-

Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate and purify the resulting residue by column chromatography to yield the desired 3-amino-2-(difluoromethyl)thiophene derivative.

Lithiation and Subsequent Electrophilic Quench: Functionalization at the 3-Position

Beyond palladium-catalyzed reactions, the bromine atom of 3-Bromo-2-(difluoromethyl)thiophene can be readily exchanged with lithium to generate a potent 3-lithiothiophene nucleophile.[20] This organolithium intermediate can then be trapped with a variety of electrophiles, providing a powerful method for introducing a wide range of functional groups at the 3-position.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

Caution: Organolithium reagents are highly reactive and pyrophoric. This procedure must be carried out under a strictly inert atmosphere by trained personnel.

Caption: Workflow for lithiation and electrophilic quench of 3-Bromo-2-(difluoromethyl)thiophene.

Detailed Steps:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 3-Bromo-2-(difluoromethyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.[20]

-

Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the internal temperature below -70°C.[20]

-

Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete lithium-halogen exchange.[20]

-

Add the desired electrophile (1.2 eq) dropwise at -78°C. Examples of electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.

-

After the addition is complete, continue stirring at -78°C for another hour before allowing the reaction to slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, dry, and concentrate.

-

Purify the crude product by an appropriate method, such as column chromatography or distillation.

Conclusion: A Powerful Tool for Innovation

3-Bromo-2-(difluoromethyl)thiophene has emerged as a highly valuable and versatile building block in organic synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions, coupled with the ability to undergo lithium-halogen exchange for subsequent functionalization, provides synthetic chemists with a powerful platform for the construction of novel fluorinated thiophene derivatives. The strategic incorporation of the difluoromethyl group offers a promising avenue for the development of new pharmaceuticals, agrochemicals, and advanced materials with improved properties. This guide has provided a comprehensive overview of the synthetic utility of 3-Bromo-2-(difluoromethyl)thiophene, complete with detailed protocols and mechanistic insights, to empower researchers to harness the full potential of this remarkable building block in their scientific pursuits.

References

- Synthesis of Fluorinated Thiophenes and Their Analogues. Thieme.

- Buchwald–Hartwig amin

- Application Notes and Protocols for the Lithi

- 3-bromothiophene. Organic Syntheses Procedure.

- Stille Coupling. Organic Chemistry Portal.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.

- The Stille Reaction. Chem 115 Myers.

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

- THE STILLE REACTION, 38 YEARS L

- Stille reaction. Wikipedia.

- Buchwald-Hartwig Amin

- Stille Coupling. Chemistry LibreTexts.

- Applications of Thiophene Derivatives: Focus on 3-Bromothiophene-2-carboxylic Acid.

- Drugs and agrochemicals containing a difluoromethylthio group.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Palladium(0)

- 3-Bromo-2-(difluoromethyl)thiophene. Sigma-Aldrich.

- 3-Bromo-2-(difluoromethyl)thiophene. Sigma-Aldrich.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Synthesis and Applications of Thiophene Derivatives as Organic Materials.

- (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. 3-Bromo-2-(difluoromethyl)thiophene - [sigmaaldrich.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of 3-Bromo-2-(difluoromethyl)thiophene

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-(difluoromethyl)thiophene and Structurally Related Compounds

Introduction

3-Bromo-2-(difluoromethyl)thiophene is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine atom and a difluoromethyl group on the thiophene ring, imparts specific electronic and steric properties that are valuable for the design of novel bioactive molecules and organic electronic materials. The difluoromethyl group, in particular, is increasingly utilized as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated lipophilicity.

This technical guide provides a comprehensive overview of the physical properties of 3-Bromo-2-(difluoromethyl)thiophene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also presents a comparative analysis of structurally related thiophene derivatives. By examining the properties of analogues such as 3-bromothiophene, 2-bromothiophene, and other substituted thiophenes, we can extrapolate and predict the physicochemical characteristics of the title compound. Furthermore, this guide details the standard experimental methodologies for determining these crucial parameters, offering a practical framework for researchers in the field.

Comparative Physicochemical Data of Substituted Thiophenes